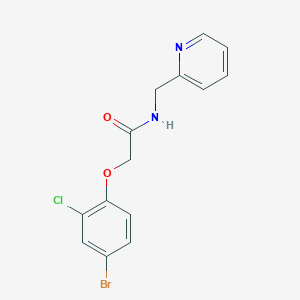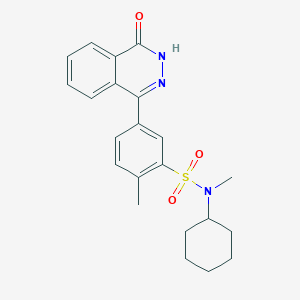
2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPCA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. BPCA belongs to the class of acetamide derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to inhibit the replication of certain viruses, such as human respiratory syncytial virus (HRSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has a relatively short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
For the research of 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide include investigating its potential therapeutic applications, developing more potent and selective analogs, and further understanding its mechanism of action.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 2-(4-bromo-2-chlorophenoxy)-N-(2-pyridinylmethyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c15-10-4-5-13(12(16)7-10)20-9-14(19)18-8-11-3-1-2-6-17-11/h1-7H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXPHYJJWCAFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,3-benzothiazol-2-ylthio)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4836551.png)
![7-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4836552.png)

![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea](/img/structure/B4836565.png)




![2-phenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4836606.png)
![{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4836613.png)
![(3aR,7aS)-2-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4836627.png)
![N-(tetrahydro-2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4836637.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(5-quinoxalinylmethyl)-3-piperidinyl]methanone](/img/structure/B4836643.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4836644.png)